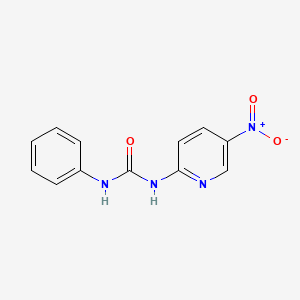

3-(5-Nitropyridin-2-yl)-1-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-nitropyridin-2-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3/c17-12(14-9-4-2-1-3-5-9)15-11-7-6-10(8-13-11)16(18)19/h1-8H,(H2,13,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZXNSOYVTUBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis of 3 5 Nitropyridin 2 Yl 1 Phenylurea

While specific literature detailing the synthesis of 3-(5-Nitropyridin-2-yl)-1-phenylurea is not extensively documented in public databases, its preparation can be accomplished through established and reliable methods for urea (B33335) synthesis. A common and efficient method involves the reaction of an amine with an isocyanate.

A plausible synthetic route is outlined below:

Step 1: Preparation of 5-nitropyridin-2-amine The starting material, 5-nitropyridin-2-amine, can be synthesized from 2-chloro-5-nitropyridine (B43025) via nucleophilic substitution with an amine source. This intermediate is a crucial building block for introducing the nitropyridine moiety.

Step 2: Synthesis of this compound The target compound can be synthesized by reacting 5-nitropyridin-2-amine with phenyl isocyanate. In this reaction, the amino group of the pyridine (B92270) derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenyl isocyanate. The reaction is typically carried out in an anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), at room temperature.

This synthetic approach is versatile and widely used for creating unsymmetrical ureas, offering a direct and high-yielding pathway to the desired molecule. nih.gov

Biological Activity and Therapeutic Potential

Retrosynthetic Analysis and Key Precursors for the this compound Core

A retrosynthetic analysis of this compound reveals that the central urea (B33335) linkage is the most logical point for disconnection. This bond can be formed through the reaction of an amine with an isocyanate, a common and efficient method for urea synthesis. This leads to two primary precursors: 2-amino-5-nitropyridine (B18323) and phenyl isocyanate.

Key Precursors:

2-Amino-5-nitropyridine: This precursor provides the nitropyridine portion of the target molecule. It is typically synthesized via the nitration of 2-aminopyridine. This reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to selectively introduce the nitro group at the 5-position of the pyridine (B92270) ring. arkat-usa.org

Phenyl Isocyanate: This precursor provides the phenylurea moiety. Phenyl isocyanate can be synthesized through various methods, including the phosgenation of aniline (B41778). However, due to the hazardous nature of phosgene, several phosgene-free alternatives have been developed. These include the thermal decomposition of methyl N-phenyl carbamate (B1207046) and the reaction of aniline with dimethyl carbonate. researchgate.net

Established Synthetic Pathways for Urea Formation Relevant to this compound

The formation of the urea bond in this compound can be achieved through several established synthetic methodologies.

Amine-Isocyanate Coupling Reactions in the Synthesis of Urea Analogues

The most direct and widely employed method for the synthesis of this compound is the reaction between 2-amino-5-nitropyridine and phenyl isocyanate. This reaction is a nucleophilic addition of the amino group to the electrophilic carbon of the isocyanate. The reaction is typically carried out in an inert solvent at room temperature or with gentle heating.

A general procedure for the synthesis of phenylurea derivatives involves dissolving the amine in a suitable solvent, such as tetrahydrofuran, and then adding the isocyanate. The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography. The product can then be isolated and purified by standard techniques such as filtration and recrystallization. nih.gov

Exploration of Alternative Synthetic Routes to the this compound Scaffold

While the amine-isocyanate coupling is the most common approach, several alternative, phosgene-free methods for the synthesis of N,N'-disubstituted ureas have been developed. These methods offer advantages in terms of safety and environmental considerations.

From Carbamates: Symmetrical diarylureas can be synthesized from carbamates in the presence of a base such as sodium hydride and a co-catalyst like 18-Crown-6. arkat-usa.org While this method is primarily for symmetrical ureas, modifications could potentially be adapted for unsymmetrical syntheses.

Palladium-Catalyzed C-N Cross-Coupling Reactions: A versatile method for the synthesis of unsymmetrical diaryl ureas involves the palladium-catalyzed arylation of a protected urea, followed by deprotection and a second arylation. This two-pot strategy allows for the sequential introduction of different aryl groups. nih.gov

Using Dioxazolones as Isocyanate Surrogates: 3-Substituted dioxazolones can serve as precursors to in situ generated isocyanates. This phosgene- and metal-free method allows for the synthesis of unsymmetrical arylureas by reacting the dioxazolone with an amine in the presence of a mild base. tandfonline.com

From Ethylene (B1197577) Carbonate and Amines: Calcium oxide has been shown to be an effective solid catalyst for the synthesis of N,N'-disubstituted ureas from ethylene carbonate and primary amines under mild conditions. scispace.com

Chemical Modifications and Analog Library Generation Around this compound

The generation of an analog library of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be made to both the phenyl and the nitropyridine moieties.

Substituent Diversification on the Phenyl Moiety

The electronic and steric properties of the phenyl ring can be readily modified by introducing various substituents. The nature and position of these substituents can significantly influence the biological activity and physicochemical properties of the molecule. lumenlearning.comlibretexts.org

Table 1: Examples of Substituted Phenyl Isocyanates for Analog Generation

| Substituent | Position | Electronic Effect |

| Methoxy (-OCH3) | para | Electron-donating |

| Chloro (-Cl) | meta | Electron-withdrawing |

| Trifluoromethyl (-CF3) | para | Strongly electron-withdrawing |

| Methyl (-CH3) | ortho | Weakly electron-donating |

The synthesis of analogs with diversified phenyl moieties would involve reacting 2-amino-5-nitropyridine with a library of commercially available or synthetically prepared substituted phenyl isocyanates.

Structural Variations on the Nitropyridine Ring System

Modifications to the nitropyridine ring can also be explored to generate a diverse library of analogs. These modifications can include altering the position of the nitro group, introducing other substituents, or replacing the pyridine ring with other heterocyclic systems.

Table 2: Potential Modifications to the Nitropyridine Moiety

| Modification | Rationale |

| Reduction of the nitro group to an amino group | To investigate the importance of the electron-withdrawing nature of the nitro group. |

| Introduction of a second substituent on the pyridine ring | To explore the effects of steric and electronic perturbations. |

| Isomeric variations (e.g., 3-nitro-2-aminopyridine) | To assess the impact of the relative positions of the nitro and amino groups. |

| Replacement of the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazine) | To evaluate the influence of the heterocyclic core on the compound's properties. |

The synthesis of these analogs would require the preparation of the corresponding substituted amino-heterocycles, which could then be reacted with phenyl isocyanate or its derivatives. For instance, the reduction of the nitro group can be achieved using standard reducing agents such as tin(II) chloride or catalytic hydrogenation. nih.gov

Modulations of the Urea Linkage

The urea linkage is a critical pharmacophore in many biologically active molecules, offering a rigid structure with specific hydrogen bond donor and acceptor capabilities. Modifications to this linkage in this compound can be explored to modulate its physicochemical properties and biological activity. These modulations can include N-alkylation, N-acylation, and bioisosteric replacement with groups such as thiourea (B124793) or guanidine (B92328).

N-Alkylation and N-Acylation

The hydrogen atoms on the urea nitrogens of this compound are amenable to substitution with alkyl or acyl groups. N-alkylation can alter the hydrogen-bonding pattern, lipophilicity, and metabolic stability of the compound. The synthesis of N-alkylated ureas can be achieved through various methods, though direct alkylation can sometimes be challenging and may require specific reaction conditions.

Similarly, N-acylation introduces an additional carbonyl group, which can influence the molecule's electronic properties and potential interactions with biological targets. The synthesis of N-acyl ureas can be accomplished by reacting the parent urea with an acylating agent.

While specific research on the N-alkylation or N-acylation of this compound is not extensively documented in publicly available literature, general synthetic routes for these modifications on analogous urea-containing compounds are well-established. For instance, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, a closely related compound, has been reported, indicating the feasibility of substitutions on the urea nitrogen. researchgate.net

The following table illustrates potential N-alkyl and N-acyl derivatives of this compound that could be synthesized based on general chemical principles.

Table 1: Hypothetical N-Alkylated and N-Acylated Derivatives of this compound

| Derivative Name | Structure | Modification Type |

| 1-Methyl-3-(5-nitropyridin-2-yl)-1-phenylurea |  | N-Alkylation |

| 1-Ethyl-3-(5-nitropyridin-2-yl)-1-phenylurea |  | N-Alkylation |

| 1-Acetyl-3-(5-nitropyridin-2-yl)-1-phenylurea |  | N-Acylation |

| 1-Benzoyl-3-(5-nitropyridin-2-yl)-1-phenylurea |  | N-Acylation |

Thiourea and Guanidine Analogs

Bioisosteric replacement of the urea's carbonyl oxygen with sulfur yields a thiourea, while replacement with a nitrogen-containing group can form a guanidine. These modifications can significantly alter the electronic and steric properties of the linkage, as well as its hydrogen bonding capacity and basicity. georganics.sk

Thiourea Analogs: The synthesis of thioureas typically involves the reaction of an amine with an isothiocyanate. beilstein-journals.orgkent.ac.uk For the synthesis of the thiourea analog of this compound, one could envision the reaction of 5-nitro-2-aminopyridine with phenyl isothiocyanate, or alternatively, 2-isothiocyanato-5-nitropyridine (B13690534) with aniline. The replacement of the urea's oxygen with sulfur in thiourea derivatives can lead to altered biological activities. kent.ac.uk

Guanidine Analogs: Guanidines are significantly more basic than ureas and can exist in a protonated, positively charged state under physiological conditions. georganics.sk This can have a profound impact on the molecule's solubility, cell permeability, and target interactions. The synthesis of guanidine analogs can be more complex and often involves the use of specific guanidinylating reagents. nih.gov

The table below presents the structures of the thiourea and a potential guanidine analog of the parent compound.

Table 2: Thiourea and Guanidine Analogs of this compound

| Compound Name | Structure | Modification Type |

| 1-(5-Nitropyridin-2-yl)-3-phenylthiourea |  | Bioisosteric Replacement (Thiourea) |

| 1-(5-Nitropyridin-2-yl)-3-phenylguanidine |  | Bioisosteric Replacement (Guanidine) |

Other Bioisosteric Replacements

In addition to thioureas and guanidines, other functional groups can serve as bioisosteres for the urea linkage. These include squaramides and various heterocyclic rings that can mimic the hydrogen bonding pattern and geometry of the urea moiety. nih.gov For example, cyanoguanidines have been identified as effective urea replacements in some contexts. nih.gov The exploration of such bioisosteres for this compound could lead to the discovery of derivatives with novel properties.

Cellular Efficacy in Neoplastic Cell Line Models

Antiproliferative Activity Spectrum of this compound and its Analogues

A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have demonstrated a broad spectrum of antiproliferative activity against the National Cancer Institute's (NCI) 60 human cancer cell line panel, which represents nine different types of cancer. nih.govpreprints.org Specifically, compounds featuring a 4-hydroxymethylpiperidine moiety attached to the core structure have shown significant mean percentage inhibition values at a 10 µM concentration. nih.govpreprints.org

One notable analogue, compound 5a, exhibited lethal effects rather than simple growth inhibition on several cell lines, including the SK-MEL-5 melanoma, 786-0, A498, and RXF 393 renal cancer cell lines, as well as the MDA-MB-468 breast cancer cell line. nih.govpreprints.org Two compounds, designated 5a and 5d, showed particularly promising mean growth inhibitions and were selected for further five-dose testing to determine their IC50 values. nih.govpreprints.org The data from these tests revealed that these urea derivatives were more potent than the established chemotherapeutic agent paclitaxel (B517696) in 21 different cancer cell lines, with particular efficacy against renal cancer and melanoma cell lines. nih.govresearchgate.net Furthermore, they demonstrated superior potency to gefitinib (B1684475) in 38 (compound 5a) and 34 (compound 5d) cancer cell lines, especially those of colon cancer, breast cancer, and melanoma. nih.govresearchgate.net

The antiproliferative properties of other related urea derivatives, specifically 2-oxoindolin-3-ylidenes incorporating a urea function, have also been evaluated. nih.gov These compounds were tested against HCT116 (colon), MCF7 (breast), and PaCa2 (pancreatic) cancer cell lines, with sunitinib (B231) used as a reference compound. nih.gov Many of these synthesized agents displayed promising antiproliferative activity. nih.gov

Table 1: Antiproliferative Activity of Selected 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea Analogues

| Compound | Cancer Type | Cell Line | % Inhibition at 10 µM |

|---|---|---|---|

| 5a | Melanoma | SK-MEL-5 | 146.1 |

| 5a | Renal | 786-0 | 108.7 |

| 5a | Renal | A498 | 136.2 |

| 5a | Renal | RXF 393 | 134.8 |

| 5a | Breast | MDA-MB-468 | 116.6 |

Data sourced from Preprints.org preprints.org

Cell Cycle Progression Modulation by this compound Analogues

Synthetic vitamin D3 analogues have been shown to arrest the cell cycle in the G1 phase in MG-63 human osteosarcoma cells. nih.gov This arrest is mediated by an increase in the protein levels of the cyclin-dependent kinase (CDK) inhibitor p27, which in turn leads to decreased Cdk2 kinase activity and hypophosphorylation of the retinoblastoma (Rb) protein. nih.gov The hypophosphorylated Rb protein is in its active, growth-suppressing state, thus preventing the cell from progressing through the G1 restriction point. nih.gov

Similarly, N-aryl-N'-pyrazinylurea derivatives have been found to abrogate doxorubicin-induced cell cycle arrest. nih.gov This suggests that these compounds can interfere with the cellular mechanisms that halt cell division in response to DNA damage, a common mechanism of action for many chemotherapy drugs. nih.gov

Apoptosis Induction Mechanisms in Response to Related Urea Derivatives

Newly synthesized 1,3-diphenylurea (B7728601) appended aryl pyridine derivatives have been identified as inducers of apoptosis. nih.gov The mechanism behind this pro-apoptotic activity is attributed to the inhibition of c-MET and VEGFR-2. nih.gov The uncontrolled proliferation of cells, a hallmark of cancer, can lead to a hypoxic tumor microenvironment. nih.gov In response, tumor cells can upregulate transcription factors like HIF-1α to adapt. nih.gov By inhibiting key signaling pathways like those mediated by c-MET and VEGFR-2, these urea derivatives can counteract these survival mechanisms and promote programmed cell death. nih.gov

Molecular Target Identification and Validation

Cyclin-Dependent Kinase (CDK) Inhibition Profile of Related Urea Derivatives

A class of 3-aminopyrazole (B16455) derivatives has been identified as inhibitors of CDK2/cyclin A. nih.gov Through a lead optimization process, the compound (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide (PHA-533533) was developed, which demonstrated a balanced profile of activity and drug-like properties. nih.gov This compound inhibited CDK2/cyclin A with a Ki of 31 nM and was effective against various tumor cell lines with IC50 values in the submicromolar range. nih.gov The inhibition of CDKs, such as CDK2, is a key mechanism for controlling cell cycle progression. The induction of the CDK inhibitor p21 by certain compounds can lead to the inhibition of CDK activity, resulting in the hypophosphorylation of the Rb protein and subsequent cell cycle arrest. nih.gov

Inhibition of Other Kinases by Structurally Related Compounds

Structurally related urea derivatives have been shown to inhibit a range of other kinases beyond CDKs. For instance, N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been found to selectively target members of the class III receptor tyrosine kinase family, which includes platelet-derived growth factor receptors (PDGFR). unipd.itresearchgate.net

Furthermore, novel pyridin-2-yl urea compounds have been developed as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a component of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov One such compound exhibited an IC50 of 1.55 ± 0.27 nM, which is comparable to the known clinical inhibitor Selonsertib. nih.gov

Other related compounds have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. nih.gov The 2-oxoindolin-3-ylidenes incorporating a urea function showed VEGFR-2 inhibitory properties that were consistent with their antiproliferative effects. nih.gov Additionally, N-aryl-N'-pyrazinylurea derivatives have been identified as potent inhibitors of Checkpoint Kinase 1 (Chk1), with enzymatic activity in the low nanomolar range for several compounds in this series. nih.gov

Broader Biological Spectrum of Related Nitropyridine-Containing Urea Derivatives

The core structure of this compound has inspired the exploration of a wider range of nitropyridine-containing urea derivatives for various biological applications. Researchers have investigated the therapeutic potential of these related compounds, particularly in the areas of enzyme inhibition and activation, revealing a diverse biological spectrum.

Urease Inhibition Studies

Urease, a nickel-containing enzyme, plays a crucial role in the pathogenesis of infections caused by Helicobacter pylori by catalyzing the hydrolysis of urea to ammonia, which neutralizes the acidic environment of the stomach, allowing the bacteria to survive. The inhibition of urease is a key strategy for the treatment of these infections.

Recent studies have demonstrated the potential of nitropyridine-containing urea derivatives as effective urease inhibitors. For instance, a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives have been synthesized and evaluated for their urease inhibitory activity. nih.gov The most promising compounds from this series exhibited significant inhibitory potential against jack bean urease, with IC50 values in the range of 2.0-2.3 µM. This level of inhibition is notably more potent than the standard urease inhibitor, thiourea, which has an IC50 value of 21.37 ± 1.76 μM. nih.gov

The structure-activity relationship (SAR) studies of these derivatives have provided valuable insights into the chemical features that govern their inhibitory activity. The presence of the nitropyridine moiety, combined with various substituents on the urea or piperazine (B1678402) rings, allows for the fine-tuning of their inhibitory potency. The synthesis of these compounds typically involves the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine, followed by N-alkylation with different aryl 2-chloroacetamides or 2-chloropropioamides. nih.gov

The following table summarizes the urease inhibitory activity of selected nitropyridine-containing derivatives compared to the standard inhibitor.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 1-(3-nitropyridin-2-yl)piperazine derivatives | Jack Bean Urease | 2.0 - 2.3 | nih.gov |

| Thiourea (Standard) | Jack Bean Urease | 21.37 ± 1.76 | nih.gov |

| Acetohydroxamic acid (Standard) | H. pylori Urease | 2.5 mM | nih.gov |

Factor IXa Inhibition Profiles

Factor IXa is a serine protease that plays a critical role in the intrinsic pathway of the blood coagulation cascade. Its inhibition is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders. While the direct investigation of this compound and its close nitropyridine-containing urea analogs as Factor IXa inhibitors is not extensively documented in publicly available research, the broader class of urea derivatives has been explored for its anticoagulant properties.

Research into Factor IXa inhibitors has identified various heterocyclic scaffolds as being effective. For example, imidazopyridine derivatives have been patented as selective Factor IXa inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Although distinct from the nitropyridine scaffold, this highlights the potential of nitrogen-containing heterocycles in the design of Factor IXa inhibitors. The general structure of urea has been incorporated into inhibitors of other coagulation factors, such as Factor Xa, further suggesting the utility of this functional group in targeting serine proteases in the coagulation cascade. researchgate.net

The development of selective Factor IXa inhibitors is a key objective to minimize bleeding risks associated with broader-spectrum anticoagulants. The high degree of structural similarity between coagulation factors like Factor IXa and Factor Xa presents a challenge in achieving selectivity. mdpi.com Future research may explore the incorporation of the nitropyridine-urea scaffold into novel anticoagulant designs to assess its potential for selective Factor IXa inhibition.

Glucokinase Activation Potential of Allied Scaffold Systems

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver. Glucokinase activators (GKAs) are a class of therapeutic agents being investigated for the treatment of type 2 diabetes mellitus.

While direct studies on this compound as a glucokinase activator are limited, research on structurally related pyridine-urea compounds has shown significant promise. A novel class of C5-alkyl-2-methylurea-substituted pyridines has been identified as potent glucokinase activators. nih.gov These compounds were developed from a previously reported thiazolylamino pyridine series and were optimized for their potency, enzyme kinetic properties, and metabolic stability.

The urea moiety in these activators is crucial for their mechanism of action, as it can form a bidentate hydrogen bond with Arg63 in the allosteric site of the glucokinase enzyme. nih.gov This interaction is a key feature for the activation of the enzyme. The general pyridine-urea scaffold has been a focus of research for developing GKAs, with various derivatives showing the ability to enhance glucose-stimulated insulin (B600854) secretion in pancreatic β-cells and improve glucose disposal in the liver. nih.govresearchgate.net

The following table presents examples of pyridine-containing compounds and their role as glucokinase activators.

| Compound Class | Key Structural Feature | Mechanism of Action | Reference |

| C5-alkyl-2-methylurea-substituted pyridines | Pyridine-urea scaffold | Allosteric activation of glucokinase | nih.gov |

| Thiazolylamino pyridines | Pyridine and thiazole (B1198619) rings | Allosteric activation of glucokinase | nih.gov |

The exploration of nitropyridine-containing ureas within this context could be a valuable avenue for future research to develop novel glucokinase activators with potentially unique pharmacological profiles.

Structure Activity Relationship Sar and Pharmacophore Elucidation for 3 5 Nitropyridin 2 Yl 1 Phenylurea

Systematic Exploration of Structural Requirements for Biological Efficacy

The biological efficacy of 3-(5-Nitropyridin-2-yl)-1-phenylurea is intrinsically linked to its three core components: the substituted pyridine (B92270) ring, the phenyl group, and the central urea (B33335) moiety. SAR studies systematically modify each of these components to determine their contribution to the molecule's activity. nih.govnih.gov

The general strategy for SAR development involves probing the effects of substituents at various positions on both the pyridine and phenyl rings. nih.govresearchgate.net Key structural features that are often investigated include:

The 5-Nitropyridin-2-yl Moiety: The pyridine ring and the nitro group at the 5-position are critical for activity. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring. The position of this group is often crucial; moving it to other positions on the ring typically results in a decrease in activity. Structure–activity relationship analysis of various pyridine derivatives has shown that the number and position of substituents can dramatically alter biological effects. mdpi.com

The Phenyl Ring: The unsubstituted phenyl group provides a foundational level of activity. Introducing substituents onto this ring allows for the exploration of steric, electronic, and hydrophobic effects. For instance, adding electron-withdrawing groups (e.g., halogens like Cl, F) or electron-donating groups (e.g., OCH₃) at the para- or meta-positions can modulate the compound's potency. mdpi.comnih.gov Studies on similar diaryl urea scaffolds have shown that various substituted terminal phenyl moieties influence antiproliferative activities due to electronic and hydrophobic effects. researchgate.net

The Urea Linker: The urea group (-NH-CO-NH-) is a key structural element, primarily acting as a rigid scaffold that correctly orients the pyridine and phenyl rings. It is also a critical hydrogen-bonding motif, capable of forming crucial interactions with biological targets. Modifications, such as replacing it with a thiourea (B124793) linker, can provide insights into the importance of the oxygen atom in hydrogen bonding. nih.gov

The following table illustrates hypothetical SAR data based on common findings in the optimization of phenylurea derivatives, demonstrating how specific structural modifications can impact biological potency, often measured by the half-maximal inhibitory concentration (IC₅₀).

| Compound | R1 (Pyridine Ring) | Linker | R2 (Phenyl Ring) | Hypothetical IC₅₀ (nM) |

|---|---|---|---|---|

| Parent | 5-NO₂ | -NH-CO-NH- | H | 50 |

| Analog A | 5-CN | -NH-CO-NH- | H | 150 |

| Analog B | 5-NO₂ | -NH-CS-NH- | H | 200 |

| Analog C | 5-NO₂ | -NH-CO-NH- | 4-Cl | 25 |

| Analog D | 5-NO₂ | -NH-CO-NH- | 4-OCH₃ | 75 |

| Analog E | 5-NO₂ | -NH-CO-NH- | 3,4-diCl | 10 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Urea Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. bohrium.com For urea derivatives, 3D-QSAR and other computational methods are employed to build predictive models that can guide the synthesis of more potent analogues. nih.govmdpi.com

The process typically involves these steps:

Data Set Compilation: A dataset of urea analogues with experimentally determined biological activities (e.g., IC₅₀ values) is assembled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. bohrium.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include quantum chemical descriptors derived from methods like Density Functional Theory (DFT), which describe electronic properties, as well as descriptors for steric and hydrophobic characteristics. bohrium.com

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical equation that links the descriptors to the biological activity. bohrium.com

Validation: The model's robustness and predictive ability are rigorously tested through internal and external validation techniques. bohrium.com

QSAR studies on related urea-containing compounds have identified several key descriptors that often govern their activity. bohrium.com

| QSAR Descriptor | Significance in Urea Derivatives | Typical Influence on Activity |

|---|---|---|

| LogP (Lipophilicity) | Governs membrane permeability and access to the target site. | An optimal range is often required; too high or too low can be detrimental. |

| Dipole Moment (D.M) | Reflects the polarity of the molecule, influencing interactions with polar residues in the target's binding pocket. | Can be a key factor in binding affinity. bohrium.com |

| EHOMO / ELUMO (Energy of molecular orbitals) | Indicates the molecule's ability to donate or accept electrons, crucial for forming charge-transfer interactions. | Affects reactivity and binding capabilities. |

| Steric Fields (e.g., CoMFA) | Defines the required shape and volume for optimal binding. | Bulky groups may be favored in some regions of the binding site and disfavored in others. mdpi.com |

| Electrostatic Fields (e.g., CoMFA) | Maps regions where positive or negative potential is favorable for activity. | Highlights the importance of electron-withdrawing/donating groups for electrostatic interactions. mdpi.com |

These models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. bohrium.com

Design Principles Guiding the Optimization of this compound Analogues

The insights gained from SAR and QSAR studies inform several key design principles for the rational optimization of lead compounds like this compound.

Pharmacophore-Based Design: A pharmacophore model identifies the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. nih.govresearchgate.net For phenylurea derivatives, the pharmacophore typically includes the two aromatic rings and the hydrogen-bonding features of the urea linker. researchgate.net This model can then be used as a template to design novel molecules that retain these key features while having improved properties. nih.gov

Conformational Constraint: Introducing rigid structural elements can lock the molecule into its bioactive conformation, reducing the entropic penalty upon binding and thus increasing potency. This has been successfully applied to diaryl ureas through the incorporation of structures like spiropiperidine indoline, which constrains the molecule's shape. nih.gov Similarly, using small, rigid linkers like cyclopropyl (B3062369) groups can restrict the conformation and improve pharmacokinetic properties. nih.gov

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability. For example, the nitro group on the pyridine ring could be replaced with other strong electron-withdrawing groups to fine-tune electronic properties and potentially alter metabolism.

Structure-Based Drug Design: If the 3D structure of the biological target is known, molecular docking can be used to predict how analogues of this compound bind. nih.gov This allows for the rational design of modifications that enhance key interactions with active site residues, such as adding substituents that can form additional hydrogen bonds or occupy a hydrophobic pocket. nih.gov This approach helps in understanding binding modes and designing compounds with higher affinity. nih.gov

Experimental Methodologies for SAR Determination

The determination of SAR is an iterative process that relies on a combination of chemical synthesis and biological evaluation.

Synthesis of Analogues: A library of analogues is synthesized to systematically probe the structural requirements for activity. The synthesis of urea derivatives is often straightforward, commonly involving the reaction of an appropriate amine (e.g., 2-amino-5-nitropyridine) with a corresponding isocyanate (e.g., phenyl isocyanate) in an anhydrous solvent. nih.govmdpi.com Alternatively, multi-step reactions starting from precursors like 2-chloro-5-nitropyridine (B43025) can be employed. researchgate.net

Purification and Structural Confirmation: After synthesis, the resulting compounds must be purified, typically by flash chromatography or recrystallization. The structure and purity of each new analogue are then rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govresearchgate.net

In Vitro Biological Evaluation: The synthesized compounds are tested in relevant biological assays to quantify their activity. For potential anticancer agents, this often involves cell-based assays that measure the inhibition of cancer cell proliferation (e.g., MTT assay). nih.gov For enzyme inhibitors, biochemical assays are used to determine the concentration of the compound required to inhibit enzyme activity by 50% (IC₅₀). nih.gov These assays provide the quantitative data needed to build the SAR.

Iterative Optimization: The data from the biological evaluation are analyzed to identify trends and build an SAR model. This knowledge is then used to design the next generation of analogues, continuing the cycle of design, synthesis, and testing to optimize the lead compound. nih.gov

Computational Approaches in the Research of 3 5 Nitropyridin 2 Yl 1 Phenylurea

Molecular Docking Analysis of Ligand-Receptor Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein kinase. For 3-(5-Nitropyridin-2-yl)-1-phenylurea, docking studies are essential for understanding its potential as a kinase inhibitor. This class of diaryl urea (B33335) compounds is known to target the ATP-binding site of various kinases.

The pyridin-2-yl urea scaffold is a recognized pharmacophore for kinase inhibition. Molecular docking simulations predict that this compound likely binds within the ATP-binding pocket of cyclin-dependent kinases (CDKs) by mimicking the adenine (B156593) moiety of ATP.

The binding mode is typically characterized by a conserved pattern of hydrogen bonds. The urea moiety is crucial for this interaction, acting as a hydrogen bond donor through its N-H groups and a hydrogen bond acceptor via its carbonyl oxygen. Specifically, in the context of CDK2, it is anticipated that the urea group forms key hydrogen bonds with the hinge region residues of the kinase, such as the backbone N-H of Leucine and the backbone C=O of Glutamic acid. This bidentate hydrogen bond interaction is a hallmark of many Type II kinase inhibitors and effectively anchors the ligand in the active site.

The phenyl group and the nitropyridinyl group are predicted to occupy adjacent hydrophobic pockets within the active site. The 5-nitro group on the pyridine (B92270) ring can form additional interactions, potentially with charged or polar residues, further stabilizing the complex. Docking studies on similar phenylindole derivatives against CDK2 have shown binding affinities ranging from -7.2 to -9.8 kcal/mol, suggesting that the this compound scaffold can achieve potent inhibition. plos.org

Molecular recognition between this compound and its target kinases is governed by a combination of non-covalent interactions. Beyond the critical hydrogen bonds formed by the urea linker, other forces contribute significantly to the binding affinity.

Hydrogen Bonding: The primary interaction is the aforementioned hydrogen bonding with the kinase hinge region.

Hydrophobic Interactions: The phenyl and pyridinyl rings fit into hydrophobic regions of the ATP-binding site, making favorable van der Waals contacts with nonpolar amino acid residues.

π-π Stacking: The aromatic rings of the compound can engage in π-π stacking interactions with aromatic residues in the active site, such as Phenylalanine, Tyrosine, or Histidine, which is a common feature in the binding of diaryl ureas.

Computational scoring functions are used to estimate the binding affinity, providing a quantitative measure (e.g., in kcal/mol) of the strength of the ligand-receptor interaction. For related pyridin-2-yl urea inhibitors targeting other kinases like Apoptosis signal-regulating kinase 1 (ASK1), IC50 values in the low nanomolar range have been achieved, indicating high-affinity binding. nih.govnih.gov These scoring functions, combined with the analysis of intermolecular interactions, allow for a detailed assessment of molecular recognition and help prioritize compounds for synthesis and biological testing.

Molecular Dynamics Simulations for Conformational Analysis of Compound-Target Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode and analyze the conformational changes in both the ligand and the protein.

For a complex of this compound with a kinase like CDK2, a 100-nanosecond MD simulation can confirm whether the key hydrogen bonds identified in docking are maintained throughout the simulation. plos.org Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone provides a measure of the system's stability. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site in a consistent conformation. Furthermore, MD simulations can reveal the flexibility of different parts of the molecule and the receptor, providing a more realistic understanding of the binding event.

Theoretical Studies on Electronic Structure and Reactivity

Theoretical studies using quantum mechanics, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These calculations provide insights into the molecule's charge distribution, orbital energies, and chemical reactivity.

In Silico Assessment of Drug-likeness and Molecular Properties, including Lipinski's Rule of Five Compliance

Before committing significant resources to synthesizing and testing a compound, its potential to be developed into an orally active drug is often assessed using computational filters. One of the most widely used is Lipinski's Rule of Five, which evaluates drug-likeness based on simple physicochemical properties. wikipedia.orgdrugbank.com

The properties of this compound are evaluated against the criteria of Lipinski's rule:

Molecular Weight: The molecular formula is C12H10N4O3, giving a molecular weight of 258.24 g/mol . lookchem.com This is well below the 500 Da threshold.

Hydrogen Bond Donors (HBD): The compound has two N-H groups in the urea moiety, resulting in 2 hydrogen bond donors. This is less than the maximum of 5.

Hydrogen Bond Acceptors (HBA): The compound has one carbonyl oxygen, two oxygens in the nitro group, and two nitrogen atoms in the pyridine ring that can act as acceptors, for a total of 5 hydrogen bond acceptors. This is less than the maximum of 10.

LogP (Octanol-Water Partition Coefficient): The calculated LogP (cLogP) is a measure of lipophilicity. While values can vary slightly depending on the algorithm used, they generally fall within a range that is below the threshold of 5.

As shown in the table below, this compound does not violate any of the criteria in Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for oral bioavailability and possesses good "drug-likeness". wikipedia.orgyoutube.com

| Property | Value for this compound | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 258.24 | ≤ 500 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |

| Calculated LogP | Varies by algorithm, but typically < 5 | ≤ 5 | Yes |

| Violations | 0 | No more than 1 | Pass |

Advanced Methodologies for Characterization and Evaluation in Chemical Biology

Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous confirmation of a synthesized compound's chemical structure. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic connectivity and mass of 3-(5-Nitropyridin-2-yl)-1-phenylurea, ensuring its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. nih.gov For this compound, ¹H NMR and ¹³C NMR are primarily used. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. The structure of the target product can be confirmed by ¹H NMR. researchgate.net

Key expected features in the ¹H NMR spectrum would include distinct signals corresponding to the protons on the phenyl ring and the nitropyridine ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment, and the splitting patterns (e.g., doublets, triplets) reveal adjacent protons, helping to piece together the molecular structure.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Information Provided |

| Phenyl Ring Protons | ~7.0 - 7.6 | Multiplets, Doublets | Confirms the presence and substitution pattern of the monosubstituted phenyl group. |

| Pyridine (B92270) Ring Protons | ~7.8 - 9.1 | Doublets, Doublet of Doublets | Confirms the presence and substitution pattern of the 2,5-disubstituted pyridine ring. The nitro group causes a significant downfield shift. |

| Urea (B33335) N-H Protons | Variable, broad singlets | Singlets (broad) | Confirms the presence of the urea linkage. Position can vary based on solvent and concentration. |

Mass Spectrometry (MS) is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. researchgate.net Techniques like Electrospray Ionization (ESI) are common. mdpi.com The analysis would confirm the molecular formula of this compound by identifying the molecular ion peak. Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments can provide additional structural evidence by showing the loss of specific substructures, such as the phenyl or nitropyridinyl groups.

X-ray Crystallography for Ligand-Protein Co-crystal Structure Determination

Understanding how a ligand interacts with its protein target at an atomic level is crucial for mechanism-of-action studies and rational drug design. frontiersin.orgresearchgate.net X-ray crystallography is the gold standard for providing a high-resolution, three-dimensional view of a protein-ligand complex. nih.govnih.gov

The process involves growing a high-quality crystal of the target protein in complex with this compound. This can be achieved through co-crystallization or by soaking the ligand into pre-existing protein crystals. nih.gov The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. researchgate.net

The resulting co-crystal structure would reveal:

The specific binding pocket: Identifying the amino acid residues of the protein that interact with the ligand.

Key intermolecular interactions: Detailing the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the binding of this compound.

Conformational changes: Showing any changes in the protein or ligand structure upon binding.

This detailed structural information is invaluable for explaining the compound's biological activity and for guiding further chemical modifications to improve potency or selectivity. researchgate.net

Table 2: Application of X-ray Crystallography to a this compound-Protein Complex

| Parameter | Description | Significance |

| Resolution (Å) | A measure of the level of detail in the crystal structure. Lower numbers indicate higher resolution. | High resolution (<2.5 Å) is needed to accurately model the precise orientation and interactions of the ligand. |

| Binding Mode | The specific orientation and conformation of the ligand within the protein's active site. | Reveals which parts of the ligand are critical for binding and activity. |

| Intermolecular Interactions | Identification of specific non-covalent bonds (e.g., H-bonds, van der Waals forces) between the ligand and protein residues. | Explains the affinity and specificity of the ligand for its target. |

| Solvent Accessibility | The extent to which parts of the bound ligand are exposed to the solvent. | Provides insights for designing derivatives with improved properties, such as solubility. |

Advanced Cell Biology Assays for Mechanistic Insights (e.g., MTT Assay)

To understand the biological effect of this compound on living cells, advanced cell-based assays are employed. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. wikipedia.orgabcam.com

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product by mitochondrial dehydrogenases in metabolically active cells. aatbio.comberkeley.edu The amount of formazan produced is directly proportional to the number of viable cells. aatbio.com

In a typical experiment, cultured cells would be treated with varying concentrations of this compound for a specified period. After incubation, the MTT reagent is added, followed by a solubilizing agent (like DMSO) to dissolve the insoluble formazan crystals. nih.gov The absorbance of the resulting purple solution is then measured with a spectrophotometer, usually at a wavelength around 570 nm. wikipedia.orgnih.gov This data can be used to generate a dose-response curve and determine key parameters like the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

Table 3: Steps and Interpretation of the MTT Assay for this compound

| Step | Procedure | Purpose |

| 1. Cell Plating | Cells are seeded in a multi-well plate and allowed to adhere. | To establish a consistent cell population for treatment. |

| 2. Compound Treatment | Cells are incubated with a range of concentrations of this compound. | To determine the dose-dependent effect of the compound on cell viability. |

| 3. MTT Incubation | The MTT reagent is added to each well and incubated for several hours. | To allow viable cells to metabolize MTT into formazan crystals. abcam.com |

| 4. Solubilization | A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. | To create a homogenous colored solution for absorbance measurement. nih.gov |

| 5. Absorbance Reading | The absorbance of each well is measured using a spectrophotometer. | To quantify the amount of formazan, which correlates with the number of viable cells. berkeley.edu |

| 6. Data Analysis | Absorbance values are used to calculate the percentage of cell viability relative to untreated controls and to determine the IC₅₀ value. | To quantify the cytotoxic or anti-proliferative potency of the compound. |

Future Perspectives and Research Directions for 3 5 Nitropyridin 2 Yl 1 Phenylurea

Exploration of Novel Therapeutic Indications for Urea-Based Compounds

The inherent chemical properties of the urea (B33335) moiety, particularly its ability to act as a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets. nih.govmdpi.com This versatility has led to the development of urea-based drugs for a multitude of diseases, and significant potential remains for discovering new therapeutic applications. frontiersin.orgnih.gov While anticancer applications are prominent, research is expanding to other areas. researchgate.net

Future exploration is likely to focus on several key areas:

Neurodegenerative and Inflammatory Diseases: Certain urea derivatives have been identified as potent inhibitors of enzymes like fatty acid amide hydrolase (FAAH), a target for treating pain and nervous system disorders. nih.gov Additionally, pyrazolyl-ureas have shown promise as inhibitors of p38 MAP kinase and soluble epoxide hydrolase, which are implicated in inflammatory conditions. mdpi.com

Infectious Diseases: The urea framework is a component of drugs with established activity against various pathogens. nih.gov There is ongoing potential to develop novel urea derivatives to combat viral, bacterial, and parasitic infections, including tuberculosis and malaria. nih.govresearchgate.netmdpi.com

Metabolic Disorders: Glibenclamide, a urea-containing compound, is a well-known antidiabetic drug. nih.gov Continued research into sulfonylureas and other urea derivatives could yield new agents for managing metabolic conditions like type 2 diabetes. dergipark.org.tr

Agricultural Applications: Beyond human medicine, phenylurea derivatives have demonstrated potent insecticidal activity, suggesting a role in developing new crop protection agents. mdpi.com

The broad spectrum of biological activities associated with the urea scaffold confirms its importance and provides a strong rationale for screening compounds like 3-(5-nitropyridin-2-yl)-1-phenylurea and its analogues against a wider range of biological targets to uncover novel therapeutic uses. mdpi.com

Development of More Potent and Selective Analogues of this compound

A primary goal in medicinal chemistry is the optimization of lead compounds to enhance their potency and selectivity while minimizing off-target effects. For this compound, future research will concentrate on systematic structural modifications to improve its therapeutic profile. Structure-activity relationship (SAR) studies are fundamental to this process. nih.gov

Key strategies for developing improved analogues include:

Substitution Pattern Modification: Altering the substituents on both the phenyl and nitropyridine rings can significantly impact biological activity. Studies on similar diarylurea series have shown that adding different functional groups can dramatically increase antiproliferative effects against various cancer cell lines. nih.govresearchgate.netnih.gov

Metal Complexation: The formation of metal complexes with pyridyl urea-based ligands represents a promising avenue. For instance, copper(II) complexes incorporating a nitropyridine-containing urea backbone have demonstrated enhanced activity against drug-resistant lung cancer cells, highlighting the potential of this approach. nih.govresearchgate.net

Structure-Based Drug Design: By understanding how a compound binds to its target protein, researchers can make rational design choices. For example, structure-based optimization of a diaryl urea with a pyridine-like scaffold led to the discovery of a potent and highly selective nanomolar inhibitor of Polo-like kinase 4 (PLK4), a cancer target. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic properties.

Research has already identified several nitroaryl urea derivatives with significant cytotoxicity against cancer cells, in some cases exceeding that of established drugs like cisplatin. nih.gov One such compound was also found to be a moderate inhibitor of cyclin-dependent kinase 2 (CDK2). nih.gov

Table 1: In Vitro Activity of Selected Urea-Based Compounds

| Compound/Complex | Target Cell Line/Enzyme | Reported Activity (IC₅₀) |

| Cu(U3)₂Cl₂ (Nitropyridine-containing urea complex) | NCI-H1975 (Drug-resistant lung cancer) | 39.6 ± 4.5 µM |

| Cu(U11)₂Cl₂ (Nitropyridine-containing urea complex) | NCI-H1975 (Drug-resistant lung cancer) | 33.4 ± 3.8 µM |

| A Nitroaryl Urea Derivative | CDK2 (Cyclin-Dependent Kinase 2) | 14.3 µM |

| Compound 29u (Pyrazolo[3,4-b]pyridine urea) | PLK4 (Polo-like kinase 4) | 0.026 µM |

| Compound 29u (Pyrazolo[3,4-b]pyridine urea) | MCF-7 (Breast cancer) | 1.52 µM |

| APPU2n (Diphenylurea appended aryl pyridine) | c-MET | 18 nM |

| APPU2n (Diphenylurea appended aryl pyridine) | VEGFR-2 | 24 nM |

These examples underscore the potential for discovering highly potent and selective agents through the rational design of analogues based on the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Urea Derivative Design

Future applications of AI/ML in this area include:

High-Throughput Virtual Screening: AI algorithms can rapidly screen vast virtual libraries of chemical compounds to identify those most likely to be active against a specific biological target. researchgate.netnih.gov This allows researchers to prioritize which novel urea derivatives to synthesize and test in the lab.

De Novo Drug Design: Generative AI models can design entirely new molecules from the ground up, optimized to have specific desired properties. researchgate.net These models can learn the underlying chemical rules from existing data on active urea compounds to generate novel structures with a high probability of success. acm.org

Predictive Modeling: ML models can be trained to predict various properties of a molecule, such as its biological activity, toxicity, solubility, and metabolic stability (ADMET properties). This allows for the in-silico optimization of lead compounds before committing to costly and time-consuming laboratory synthesis.

"Lab in a Loop" Strategy: This approach creates a synergistic cycle between computational modeling and laboratory experiments. roche.com AI models make predictions about promising drug targets or molecules, which are then tested experimentally. The new lab data is then fed back into the models to retrain and improve their accuracy for the next round of predictions. roche.com

By leveraging AI and ML, researchers can more efficiently navigate the vast chemical space of possible urea derivatives to identify and optimize the most promising candidates for further development. researchgate.net

Collaborative Research Initiatives in the Field of Nitroaryl Urea Chemistry

The complexity of modern drug discovery necessitates a multidisciplinary and collaborative approach. Advancing the field of nitroaryl urea chemistry will increasingly depend on robust partnerships between researchers from different institutions, disciplines, and even countries.

Evidence of such collaborations can already be seen in published research, where scientists from universities and research institutes across multiple nations have joined forces to synthesize and evaluate novel nitroaryl urea derivatives. nih.govsci-hub.rumedvik.cz These initiatives bring together diverse expertise in:

Synthetic Chemistry: For the design and creation of novel compounds.

Molecular and Cell Biology: To evaluate the biological activity and mechanisms of action of these compounds.

Computational Chemistry and Molecular Modeling: To understand structure-activity relationships and guide rational drug design. nih.gov

Pharmacology and Toxicology: To assess the drug-like properties and safety profiles of lead candidates.

Furthermore, academic journals and scientific societies foster collaboration by organizing special issues and conferences dedicated to specific topics, such as urea derivatives in medicinal chemistry. mdpi.com These platforms encourage the sharing of knowledge and the formation of new research networks. Future progress will be driven by these synergistic efforts, which pool resources, share risks, and accelerate the translation of basic research into tangible therapeutic advances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.